5-(Chloromethyl)pyridin-2-amine
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Overview
Description
5-(Chloromethyl)pyridin-2-amine: is an organic compound with the molecular formula C6H7ClN2 It is a derivative of pyridine, characterized by the presence of a chloromethyl group at the 5-position and an amino group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)pyridin-2-amine typically involves the chloromethylation of pyridin-2-amine. One common method is the reaction of pyridin-2-amine with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 5-position of the pyridine ring. The reaction is usually carried out under acidic conditions and may require a catalyst to improve yield and selectivity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-(Chloromethyl)pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide, sodium thiolate, or primary amines under basic conditions.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Reactions: Yield various substituted pyridin-2-amines.
Oxidation Reactions: Produce pyridine-2-carboxylic acid or pyridine-2-aldehyde.
Reduction Reactions: Result in 5-methylpyridin-2-amine.
Scientific Research Applications
Chemistry: 5-(Chloromethyl)pyridin-2-amine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds.
Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological macromolecules. It can be used in the design of enzyme inhibitors or receptor ligands.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)pyridin-2-amine depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting enzymes or binding to specific receptors. The chloromethyl group can form covalent bonds with nucleophilic sites in biological targets, leading to the inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
5-Methylpyridin-2-amine: Lacks the chloromethyl group, making it less reactive in substitution reactions.
2-Aminopyridine: Lacks the substituent at the 5-position, resulting in different chemical reactivity and biological activity.
5-Bromomethylpyridin-2-amine:
Uniqueness: 5-(Chloromethyl)pyridin-2-amine is unique due to the presence of both the chloromethyl and amino groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
5-(chloromethyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c7-3-5-1-2-6(8)9-4-5/h1-2,4H,3H2,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWSKDLSOLPVCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CCl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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